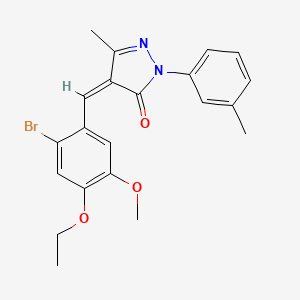![molecular formula C17H17N7O3S B10954392 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10954392.png)
2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple heterocyclic rings, including pyrazole, triazole, and benzothiophene moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazole and benzothiophene rings. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of substituted derivatives.
Scientific Research Applications
2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its unique structure and possible biological activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Triazole derivatives: Often used as antifungal agents.
Benzothiophene derivatives: Known for their potential anticancer activities.
Uniqueness
What sets 2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its combination of these three heterocyclic moieties in a single molecule. This unique structure could confer a range of biological activities, making it a valuable compound for further research.
Properties
Molecular Formula |
C17H17N7O3S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[1-(3-methoxy-4-nitropyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C17H17N7O3S/c1-9(22-7-11(24(25)26)16(21-22)27-2)14-19-15-13-10-5-3-4-6-12(10)28-17(13)18-8-23(15)20-14/h7-9H,3-6H2,1-2H3 |
InChI Key |
DAUFAZMXPTXGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN2C=NC3=C(C2=N1)C4=C(S3)CCCC4)N5C=C(C(=N5)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10954311.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B10954314.png)
![1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,3-dimethylphenyl)thiourea](/img/structure/B10954319.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone](/img/structure/B10954321.png)
![4-chloro-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10954330.png)
![N-phenyl-4-[2-(phenylcarbamothioylamino)ethyl]piperazine-1-carbothioamide](/img/structure/B10954342.png)
![1-(difluoromethyl)-N-ethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10954348.png)
![(4-{(Z)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B10954358.png)
![5-chloro-1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10954365.png)
![3-{[4-(2,3-difluorobenzyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B10954372.png)
![(9-Tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acetonitrile](/img/structure/B10954380.png)
![N-(3-chlorophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10954383.png)
![N-(2-chlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10954390.png)
